molecular formula C9H19NO2S B13252662 Cyclooctylmethanesulfonamide

Cyclooctylmethanesulfonamide

Cat. No.: B13252662
M. Wt: 205.32 g/mol
InChI Key: OGELQFWLDCYWCQ-UHFFFAOYSA-N
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Description

Cyclooctylmethanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclooctyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylmethanesulfonamide can be synthesized through the reaction of cyclooctylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Cyclooctylamine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclooctylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclooctylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Cyclooctylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooctylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Cyclooctylmethanesulfonamide can be compared with other sulfonamides, such as:

    Sulfamethoxazole: Used as an antibacterial agent.

    Sulfadiazine: Employed in the treatment of bacterial infections.

    Sulfanilamide: One of the earliest sulfonamide drugs.

Uniqueness: this compound is unique due to its cyclooctyl ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

cyclooctylmethanesulfonamide

InChI

InChI=1S/C9H19NO2S/c10-13(11,12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H2,10,11,12)

InChI Key

OGELQFWLDCYWCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CS(=O)(=O)N

Origin of Product

United States

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